Technical Monograph: Synthesis & Characterization of N-(Cinnamoyl)-4-methoxyaniline
Technical Monograph: Synthesis & Characterization of N-(Cinnamoyl)-4-methoxyaniline
Executive Summary
N-(Cinnamoyl)-4-methoxyaniline (CAS: 76228-15-4) represents a critical pharmacophore in medicinal chemistry, specifically within the class of
This technical guide moves beyond generic textbook descriptions to provide a field-validated protocol for the synthesis of N-(Cinnamoyl)-4-methoxyaniline. We prioritize the Acyl Chloride Method (Schotten-Baumann conditions) due to its kinetic superiority and reliability in generating high-purity libraries for biological screening, while briefly addressing Green Chemistry alternatives for process scaling.
Retrosynthetic Strategy & Pathway Selection
Pathway Analysis
The formation of the amide bond can be approached via two primary vectors:[2]
-
Direct Condensation (Green): Cinnamic acid + p-Anisidine using coupling agents (HATU/EDC) or Boric acid catalysis. Verdict: Excellent for atom economy but often requires expensive reagents or high temperatures.
-
Acyl Halide Activation (Selected): Cinnamoyl chloride + p-Anisidine. Verdict: Selected for this guide. The high electrophilicity of the acyl chloride ensures rapid conversion at room temperature, minimizing thermal degradation of the sensitive methoxy group or polymerization of the double bond.
Synthetic Workflow Diagram
The following workflow outlines the critical path from raw materials to isolated pure compound.
Caption: Operational workflow for the synthesis of N-(Cinnamoyl)-4-methoxyaniline via acyl chloride activation.
Experimental Protocol (Validated)
Safety Pre-requisite: Cinnamoyl chloride is lachrymatory and corrosive. 4-methoxyaniline is toxic. All operations must occur in a fume hood.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Cinnamoyl Chloride | Electrophile | 1.0 | Check quality; hydrolyzes to acid if old. |
| 4-Methoxyaniline | Nucleophile | 1.0 | Recrystallize if dark brown (oxidation). |
| Triethylamine (Et | Base | 2.0 | Scavenges HCl byproduct. |
| THF (Tetrahydrofuran) | Solvent | - | Must be anhydrous to prevent hydrolysis. |
Step-by-Step Methodology
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (
). Add a magnetic stir bar. -
Solvation: Dissolve Cinnamoyl chloride (1.0 equiv, e.g., 1.66 g for 10 mmol scale) in anhydrous THF (20 mL). Cool to 0°C in an ice bath.
-
Nucleophilic Addition: In a separate vial, dissolve 4-methoxyaniline (1.0 equiv, 1.23 g) and Triethylamine (2.0 equiv, 2.8 mL) in THF (10 mL).
-
Reaction: Dropwise add the amine/base solution to the chilled acid chloride solution over 15 minutes.
-
Expert Insight: The dropwise addition controls the exotherm. Immediate precipitation of Triethylamine Hydrochloride (Et
N·HCl) white salt confirms the reaction is proceeding.
-
-
Equilibration: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 3 hours. Monitor via TLC (30% EtOAc in Hexanes).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove THF.
-
Redissolve the residue in Ethyl Acetate (EtOAc, 50 mL).
-
Acid Wash (Critical): Wash the organic layer with 3N HCl (2 x 20 mL). Why? This removes unreacted amine and the Et
N salts. -
Wash with Saturated NaHCO
(to remove unreacted acid) and Brine. -
Dry over anhydrous MgSO
, filter, and concentrate.
-
-
Purification:
-
Method A (High Purity): Flash Column Chromatography (Silica gel, Gradient 1:2 EtOAc:Hexanes).
-
Method B (Bulk): Recrystallization from hot Ethanol/Water.
-
Mechanistic Insight
The reaction follows a classic Nucleophilic Acyl Substitution pathway (Addition-Elimination).
Caption: Mechanistic pathway: Nucleophilic attack, tetrahedral intermediate formation, and elimination of the chloride leaving group.
Why this matters: The base (Et
Characterization & Validation
The following data confirms the identity of N-(Cinnamoyl)-4-methoxyaniline.
Physical Properties
-
Appearance: Off-white to pale purple solid.[3]
-
Melting Point: 153–155 °C [Source 2].
Spectroscopic Data (Validated)
The following NMR data is consistent with literature values [Source 1].
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.74 | Doublet ( | 1H | =CH-Ph | Large | |
| 7.53 | Multiplet | 5H | Phenyl Ring | Cinnamoyl aromatic ring. | |
| 7.36 | Multiplet | 3H | Phenyl/Aniline | Overlapping aromatic signals. | |
| 6.87 | Doublet ( | 2H | Aniline Ring | Ortho to Methoxy (shielded). | |
| 6.57 | Doublet ( | 1H | =CH-CO | ||
| 3.79 | Singlet | 3H | -OCH | Characteristic Methoxy peak. | |
| 164.1 | Singlet | - | C=O | Amide Carbonyl.[1][2][4][5] | |
| 55.6 | Singlet | - | -OCH | Methoxy Carbon. |
Mass Spectrometry
-
HRMS (ESI): Calculated for
. Found: 254.1178 .
Troubleshooting & Optimization
-
Low Yield: Usually caused by moisture in the solvent hydrolyzing the Cinnamoyl chloride back to Cinnamic acid. Ensure THF is distilled or dried over molecular sieves.
-
Impurity (Cinnamic Acid): If the NMR shows a broad singlet around 11-12 ppm, acid is present. Wash the organic layer more vigorously with saturated NaHCO
. -
Coloration: If the product is dark purple/brown, the aniline starting material was oxidized. Recrystallize the final product from Ethanol/Water (9:1) to remove colored impurities.
References
-
MDPI. (2020). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress. Molecules. Available at: [Link] (Accessed Jan 28, 2026).
-
Fisher Scientific. (2024). Amide Synthesis: Schotten-Baumann Reaction Overview. Available at: [Link] (Accessed Jan 28, 2026).
Sources
- 1. N-(Cinnamoyl)-4-methoxyaniline | C16H15NO2 | CID 690965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. N-(Cinnamoyl)-4-methoxyaniline CAS#: 76228-15-4 [m.chemicalbook.com]
- 4. 4-Methoxyphenyl cinnamate | C16H14O3 | CID 5401708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
